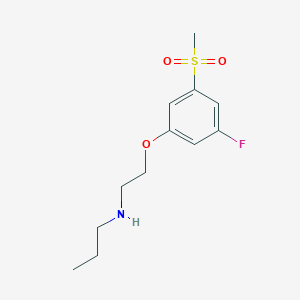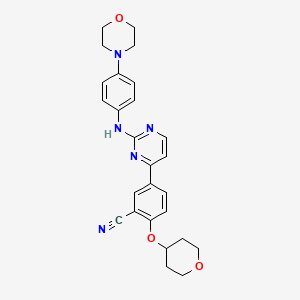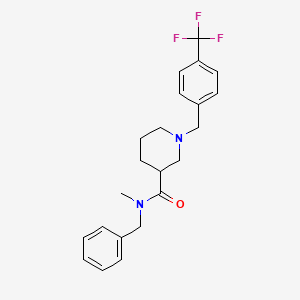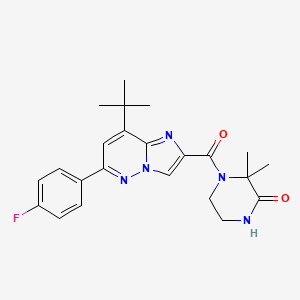
Mesdopetam
概要
準備方法
メソドペタムの合成には、中間体化合物の調製から始まるいくつかのステップが含まれます。合成経路には一般的に以下のようなステップが含まれます。
中間体の生成: 最初のステップには、中間体化合物の調製が含まれ、その後、さらに反応させます。
カップリング反応: 次に、中間体と別の化合物をカップリングさせて目的の生成物を生成します。
精製: 最終生成物は、再結晶またはクロマトグラフィーなどのさまざまな技術を使用して精製され、純粋な形のメソドペタムが得られます.
メソドペタムの工業的生産方法は、高収率と高純度を確保するように設計されています。 これらの方法は、温度、圧力、触媒の使用など、反応条件を最適化して、合成プロセスの効率を高めることがよくあります .
化学反応の分析
メソドペタムは、以下を含むいくつかのタイプの化学反応を起こします。
酸化: メソドペタムは酸化反応を起こし、酸化剤と反応して酸化生成物を生成します。
還元: 還元反応には電子の獲得が含まれ、メソドペタムは特定の条件下で還元することができます。
これらの反応で使用される一般的な試薬や条件には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、反応を促進するさまざまな溶媒や触媒などがあります。 これらの反応から生成される主要な生成物は、使用する特定の条件や試薬によって異なります .
科学研究アプリケーション
メソドペタムは、以下を含む幅広い科学研究アプリケーションを持っています。
化学: 化学では、メソドペタムは、ドーパミン受容体アンタゴニストの挙動とその他の分子との相互作用を研究するためのモデル化合物として使用されます。
生物学: 生物学的研究では、メソドペタムは、さまざまな生理学的プロセスや疾患におけるドーパミン受容体の役割を調査するために使用されます。
医学: 医学では、メソドペタムはパーキンソン病および関連疾患の治療のための治療薬として開発されています。 .
産業: 製薬業界では、メソドペタムは、神経学における未充足の医療ニーズに対処し、パーキンソン病患者の生活の質を向上させる可能性を探求しています.
科学的研究の応用
Mesdopetam has a wide range of scientific research applications, including:
Chemistry: In chemistry, this compound is used as a model compound to study the behavior of dopamine receptor antagonists and their interactions with other molecules.
Biology: In biological research, this compound is used to investigate the role of dopamine receptors in various physiological processes and diseases.
Medicine: In medicine, this compound is being developed as a therapeutic agent for the treatment of Parkinson’s disease and related disorders. .
作用機序
メソドペタムは、ドーパミンD3受容体を拮抗作用することで効果を発揮します。この受容体は、運動と行動の調節に関与しており、その過剰な活性は、パーキンソン病におけるジスキネジアと精神病に関連しています。 D3受容体の活性を阻害することで、メソドペタムはレボドパ誘発性ジスキネジアとパーキンソン病精神病の症状を軽減するのに役立ちます .
メソドペタムの作用機序に関与する分子標的と経路には、ドーパミンD3受容体とその関連するシグナル伝達経路が含まれます。 これらの経路を調節することで、メソドペタムは正常な運動機能を回復し、不随意運動と精神病の症状の発生を減らすことができます .
類似化合物との比較
メソドペタムは、その作用機序と治療の可能性においてユニークです。ドーパミンD3受容体を特異的に標的にするように設計されており、これはパーキンソン病の治療に使用される他の化合物とは異なります。類似の化合物には以下が含まれます。
クロザピン: パーキンソン病精神病の治療に使用される抗精神病薬ですが、作用機序が異なります。
ピマバンセリン: パーキンソン病精神病に使用される別の抗精神病薬で、セロトニン受容体に作用します。
SB277011-A: メソドペタムと作用機序が類似した、実験的なドーパミンD3受容体アンタゴニスト
メソドペタムは、ドーパミンD3受容体を特異的に標的とし、ジスキネジアと精神病の両方を改善する可能性があるため、パーキンソン病および関連疾患の治療のための有望な候補となっています .
特性
IUPAC Name |
N-[2-(3-fluoro-5-methylsulfonylphenoxy)ethyl]propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18FNO3S/c1-3-4-14-5-6-17-11-7-10(13)8-12(9-11)18(2,15)16/h7-9,14H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSBPYFBXSLJHCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCCOC1=CC(=CC(=C1)S(=O)(=O)C)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18FNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1403894-72-3 | |
| Record name | IRL-790 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1403894723 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mesdopetam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB16229 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-(2-(3-fluoro-5-(methylsulfonyl)phenoxy)ethyl)propan-1-amine (2R,3R)-2,3-dihydroxysuccinate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MESDOPETAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HD4QV8GX26 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![1,3-Dihydroisoindol-2-yl-[5-[(4-fluorophenyl)methyl]-2,4-dihydroxyphenyl]methanone](/img/structure/B608903.png)






